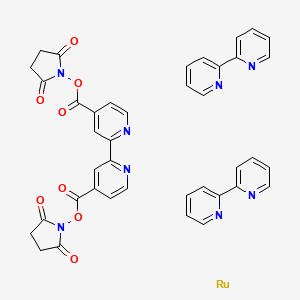
Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis-(bipyridin)-4 4’-dicarboxybipyri-RU” is a coordination compound that involves a ruthenium metal center coordinated with bipyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” typically involves the coordination of bipyridine ligands to a ruthenium precursor. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur where one or more bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cerium ammonium nitrate.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands like phosphines, amines.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new coordination compounds with different ligands.
科学的研究の応用
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells.
作用機序
The mechanism of action of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” involves its ability to interact with molecular targets through coordination chemistry. The ruthenium center can participate in electron transfer processes, making it effective in catalytic and photochemical applications. The bipyridine ligands help stabilize the metal center and facilitate interactions with other molecules.
類似化合物との比較
Similar Compounds
- Bis-(bipyridin)-ruthenium(II) chloride
- Tris-(bipyridin)-ruthenium(II) chloride
- Bis-(phenanthroline)-ruthenium(II) chloride
Uniqueness
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” is unique due to the presence of carboxyl groups on the bipyridine ligands, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble catalysts or photosensitizers.
生物活性
The compound Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU , commonly referred to as a ruthenium complex, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and data tables.
Synthesis and Characterization
The synthesis of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU typically involves coordination of ruthenium with the bipyridine ligand. The resulting complex can be characterized using various techniques such as:
- X-ray diffraction for structural elucidation.
- UV-Vis spectroscopy to study electronic transitions.
- NMR spectroscopy for understanding molecular dynamics.
Anticancer Activity
Several studies have demonstrated the anticancer potential of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU. The compound has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87MG) cells.
-
Cytotoxicity Studies :
- The compound exhibited an IC50 value comparable to that of cisplatin, indicating potent cytotoxic effects. For instance, a recent study reported an IC50 value of approximately 34.4 µM against 4T1-luc metastatic mammary breast cancer cells .
- Apoptotic pathways were activated upon treatment with the compound, leading to increased cell death through intrinsic mechanisms involving caspase activation .
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU have also been investigated. The complex demonstrates activity against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) :
- Mechanism of Action :
Data Tables
Case Studies
- Study on Cytotoxicity in Cancer Cells : A comprehensive study evaluated the cytotoxic effects of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU on MCF-7 cells, revealing that the compound induced significant apoptosis through mitochondrial pathways .
- Antibacterial Efficacy Against Pathogens : Another investigation highlighted the effectiveness of this compound against clinical strains of bacteria, demonstrating its potential use in developing new antibacterial therapies .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O8.2C10H8N2.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h5-10H,1-4H2;2*1-8H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOLOZSLWBDCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N8O8Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














